molecular formula C9H7NO2 B1626884 7-hydroxyisoquinolin-1(2H)-one CAS No. 59647-24-4

7-hydroxyisoquinolin-1(2H)-one

Cat. No. B1626884
CAS RN: 59647-24-4
M. Wt: 161.16 g/mol
InChI Key: JCSSLGUHFFFJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxyisoquinolin-1(2H)-one, also known as 7-hydroxy-1,2,3,4-tetrahydroisoquinoline, is a naturally occurring alkaloid found in plants and fungi. It is a secondary metabolite of the alkaloid pathway, meaning it is a product of the breakdown of other compounds. 7-Hydroxyisoquinolin-1(2H)-one has a wide range of applications in the scientific and medical communities, including as a drug, a dye, and a therapeutic agent.

Scientific Research Applications

HIV-1 Integrase Inhibitors

A novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), including 7-hydroxyisoquinolin-1(2H)-one derivatives, have been investigated for their potential as human immunodeficiency virus type 1 integrase inhibitors. These compounds, particularly those with electron-withdrawing functional groups at position 7, show promising antiviral activities, with low nanomolar anti-HIV potencies (Suchaud et al., 2014).

HIV-1 Reverse Transcriptase Ribonuclease H Inhibition

2-Hydroxyisoquinoline-1,3(2H,4H)-dione derivatives, including those chelating magnesium, have been identified as inhibitors of the ribonuclease H function of HIV-1 reverse transcriptase. These compounds exhibit selective inhibition and potential antiviral activity against HIV-1 (Billamboz et al., 2011).

Hepatitis B Virus Replication Inhibition

7-Hydroxyisoquinolin-1(2H)-one derivatives have been shown to effectively inhibit Hepatitis B virus (HBV) replication. These compounds target the viral ribonuclease H (RNaseH) activity, suggesting their potential as therapeutic agents for HBV (Cai et al., 2014).

Novel Synthesis Methods for Pharmaceuticals

Innovative synthesis methods for 7-Hydroxyisoquinolin-1(2H)-one, a key intermediate in antipsychotic drugs like brexpiprazole, have been developed. These new methods offer increased yield and reduced reaction times, which could be significant for pharmaceutical manufacturing (Reddy et al., 2018).

Hepatitis C Virus Inhibition

7-Hydroxyisoquinolin-1(2H)-one derivatives have been explored as inhibitors of hepatitis C virus (HCV). These compounds, particularly C-7 aryl substituted derivatives, exhibit inhibitory activity against HCV, highlighting their potential in antiviral therapy (Chen et al., 2012).

properties

IUPAC Name

7-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSSLGUHFFFJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515143
Record name 7-Hydroxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxyisoquinolin-1(2H)-one

CAS RN

59647-24-4
Record name 7-Hydroxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxyisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
7-hydroxyisoquinolin-1(2H)-one
Reactant of Route 3
7-hydroxyisoquinolin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
7-hydroxyisoquinolin-1(2H)-one
Reactant of Route 5
7-hydroxyisoquinolin-1(2H)-one
Reactant of Route 6
7-hydroxyisoquinolin-1(2H)-one

Citations

For This Compound
3
Citations
VS Moskvina, OV Shablykina… - Current Topics in …, 2017 - ingentaconnect.com
This review highlights the promising science that has arisen from the synthesis of novel azaheterocycles from isocoumarins. Specific topics include their synthesis and biological activity. …
Number of citations: 9 www.ingentaconnect.com
AS Konovalenko, OV Shablykin, VS Brovarets… - Chemistry of …, 2020 - Springer
A convenient method was developed for the synthesis of novel isoquinolin-1(2H)-ones, 1-chloroisoquinolines, and 1-aminoisoquinolines with a heterocyclic substituent in position 3 via …
Number of citations: 6 link.springer.com
LW He, HQ Liu, YQ Chen, JY Yang, TL Wang, W Li - Molecules, 2014 - mdpi.com
Radix isatidis (Banlangen), a famous traditional Chinese medicine, has been used for thousands of years in China due to its anti-viral activity. Through our research, we inferred that the …
Number of citations: 25 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.